molecular formula C7H13Cl2N3 B2802116 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride CAS No. 1971123-98-4

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2802116
CAS No.: 1971123-98-4
M. Wt: 210.1
InChI Key: AQGNIGWFQZAIIU-RUTFAPCESA-N
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Description

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH and a molecular weight of 210.11 g/mol . This compound features an imidazole ring attached to a cyclobutane ring, which is further connected to an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a cyclobutanone derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an imidazole ring and a cyclobutane ring makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-(1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-3-5(4-6)7-9-1-2-10-7;;/h1-2,5-6H,3-4,8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGNIGWFQZAIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=NC=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230799-85-4
Record name 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride
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